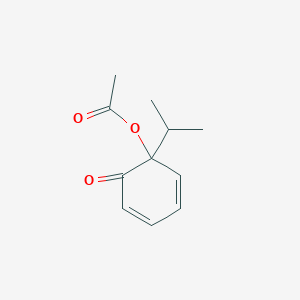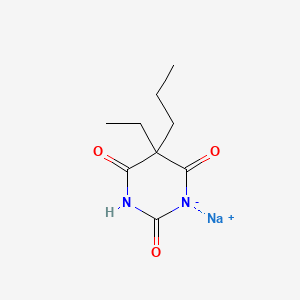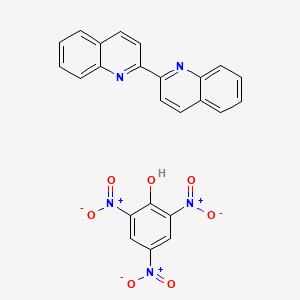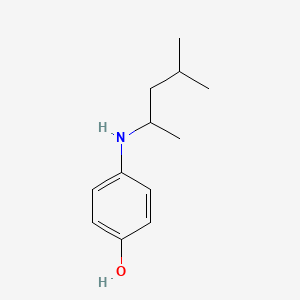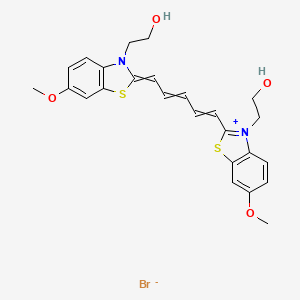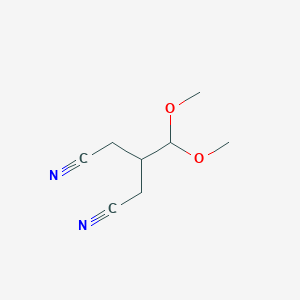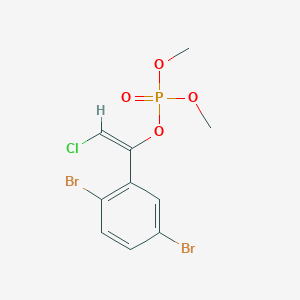
2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate is a chemical compound with a complex structure that includes chlorine, bromine, and phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate typically involves the reaction of 2,5-dibromobenzaldehyde with phosphorus oxychloride and dimethyl phosphite. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2,5-dichlorophenyl)ethenyl dimethyl phosphate
- 2-Chloro-1-(2,5-dimethoxyphenyl)ethenyl dimethyl phosphate
Uniqueness
2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate is unique due to the presence of bromine atoms, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness can make it particularly valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
64050-65-3 |
|---|---|
Molecular Formula |
C10H10Br2ClO4P |
Molecular Weight |
420.42 g/mol |
IUPAC Name |
[(E)-2-chloro-1-(2,5-dibromophenyl)ethenyl] dimethyl phosphate |
InChI |
InChI=1S/C10H10Br2ClO4P/c1-15-18(14,16-2)17-10(6-13)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3/b10-6+ |
InChI Key |
GCPZJLMNTRBBDG-UXBLZVDNSA-N |
Isomeric SMILES |
COP(=O)(OC)O/C(=C/Cl)/C1=C(C=CC(=C1)Br)Br |
Canonical SMILES |
COP(=O)(OC)OC(=CCl)C1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene](/img/structure/B14507888.png)

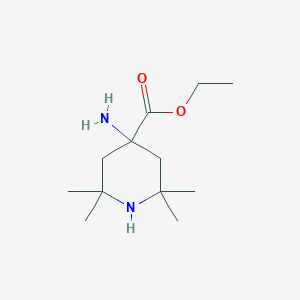
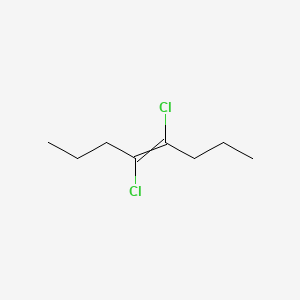
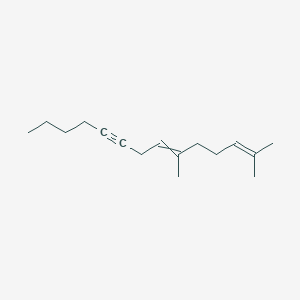
![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)
![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)
